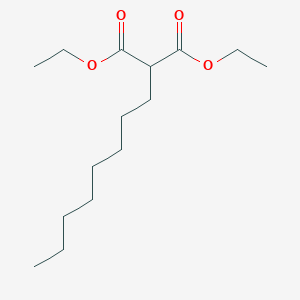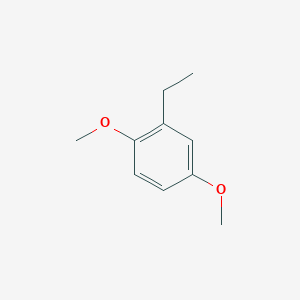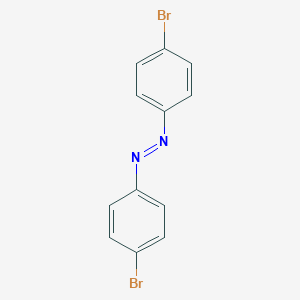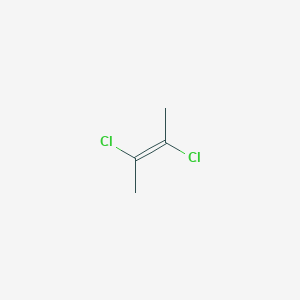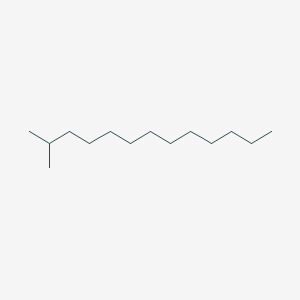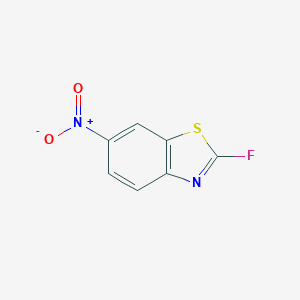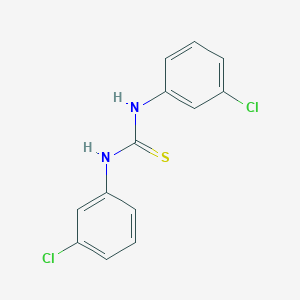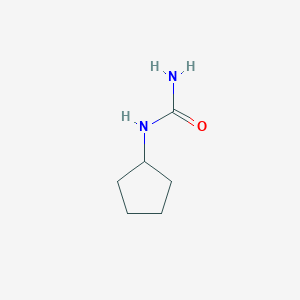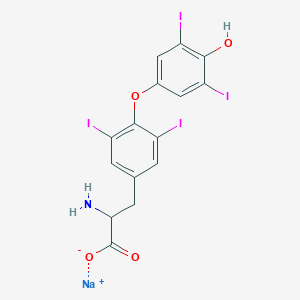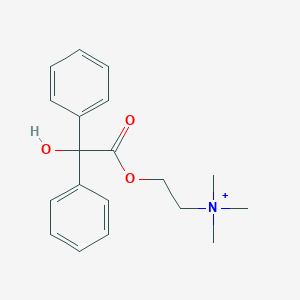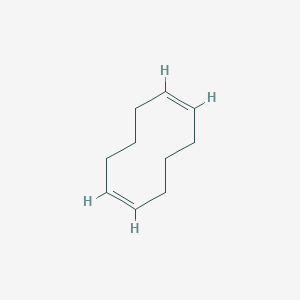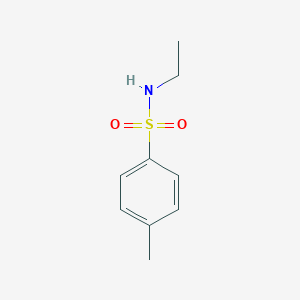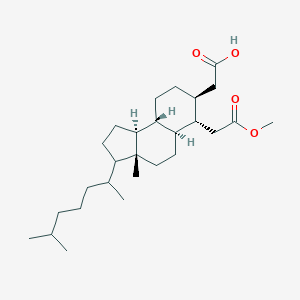
2,3-Secocholestan-2,3-dioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Secocholestan-2,3-dioic acid (SCDA) is a sterol derivative that has gained significant attention in recent years due to its potential applications in scientific research. SCDA is a naturally occurring compound that is found in various plants and animals, including human beings. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
科学的研究の応用
2,3-Secocholestan-2,3-dioic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. 2,3-Secocholestan-2,3-dioic acid has also been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
作用機序
The mechanism of action of 2,3-Secocholestan-2,3-dioic acid is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2,3-Secocholestan-2,3-dioic acid has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
生化学的および生理学的効果
2,3-Secocholestan-2,3-dioic acid has been shown to possess various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2,3-Secocholestan-2,3-dioic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,3-Secocholestan-2,3-dioic acid has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of 2,3-Secocholestan-2,3-dioic acid is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, the limitations of 2,3-Secocholestan-2,3-dioic acid include its low solubility and stability, which make it difficult to use in experiments. Moreover, the synthesis of 2,3-Secocholestan-2,3-dioic acid is complex and requires specialized equipment and expertise.
将来の方向性
The potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. One of the directions is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the gut microbiome, as recent studies have suggested that the gut microbiome plays a crucial role in various diseases, including inflammatory bowel disease and diabetes. Another direction is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the immune system, as the compound has been shown to possess anti-inflammatory properties. Moreover, the development of novel delivery systems for 2,3-Secocholestan-2,3-dioic acid could improve its solubility and stability, making it easier to use in experiments.
Conclusion:
In conclusion, 2,3-Secocholestan-2,3-dioic acid is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 2,3-Secocholestan-2,3-dioic acid is complex, and the compound has limitations, including low solubility and stability. However, the potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. Further studies are needed to fully understand the mechanism of action of 2,3-Secocholestan-2,3-dioic acid and its potential applications in the treatment of various diseases.
合成法
2,3-Secocholestan-2,3-dioic acid can be synthesized from cholesterol through a series of chemical reactions. The synthesis involves the oxidation of the steroid nucleus at the C-2 and C-3 positions, followed by the formation of a carboxylic acid group at the C-24 position. The final product is obtained by the hydrolysis of the ester bond at the C-3 position. The synthesis of 2,3-Secocholestan-2,3-dioic acid has been reported in several studies, and the yield of the compound varies depending on the reaction conditions.
特性
CAS番号 |
1178-00-3 |
|---|---|
製品名 |
2,3-Secocholestan-2,3-dioic acid |
分子式 |
C27H46O4 |
分子量 |
434.7 g/mol |
IUPAC名 |
2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |
InChIキー |
RCIKMGJXOLVLBU-DUSSVLROSA-N |
異性体SMILES |
CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
同義語 |
2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



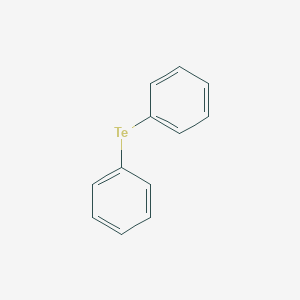
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
